
Sodium phenazine-1,6-bis(olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium phenazine-1,6-bis(olate) is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including sodium phenazine-1,6-bis(olate), typically involves the condensation of 1,2-diaminobenzenes with appropriate reagents. One common method is the oxidative cyclization of 1,2-diaminobenzene . The reaction conditions often include the use of oxidizing agents such as sodium hypochlorite or potassium permanganate.
Industrial Production Methods: Industrial production of phenazine derivatives can involve microbial fermentation processes. For instance, Pseudomonas aeruginosa is known to produce phenazine compounds during its growth . The extraction and purification of these compounds from microbial cultures can be achieved through techniques like thin-layer chromatography and column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Sodium phenazine-1,6-bis(olate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1,6-dicarboxylic acid.
Reduction: Reduction reactions can yield different phenazine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the phenazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, and water are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions include phenazine-1,6-dicarboxylic acid and other substituted phenazine derivatives .
Aplicaciones Científicas De Investigación
Sodium phenazine-1,6-bis(olate) has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in various chemical reactions and as a catalyst in organic synthesis.
Biology: It exhibits antimicrobial properties and is used in studies related to bacterial infections.
Medicine: Its antitumor properties make it a candidate for cancer research.
Industry: It is used in the development of dyes and pigments due to its stable redox properties.
Mecanismo De Acción
The mechanism of action of sodium phenazine-1,6-bis(olate) involves its redox activity. It can generate reactive oxygen species (ROS) that interfere with cellular respiration chains, leading to cell death in microbial organisms . In cancer cells, it can induce apoptosis by inhibiting DNA synthesis and causing cell cycle arrest .
Comparación Con Compuestos Similares
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- Pyocyanin
Uniqueness: Sodium phenazine-1,6-bis(olate) is unique due to its dual redox-active sites, which enhance its ability to participate in redox reactions. This makes it more effective in generating ROS compared to other phenazine derivatives .
Propiedades
Fórmula molecular |
C12H6N2Na2O2 |
|---|---|
Peso molecular |
256.17 g/mol |
Nombre IUPAC |
disodium;phenazine-1,6-diolate |
InChI |
InChI=1S/C12H8N2O2.2Na/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7;;/h1-6,15-16H;;/q;2*+1/p-2 |
Clave InChI |
KJORTKGSMZXZJV-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C(=C1)[O-])N=C3C=CC=C(C3=N2)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



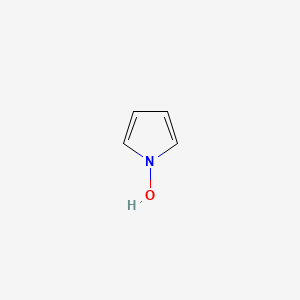

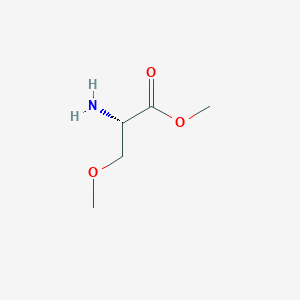
![5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12825928.png)
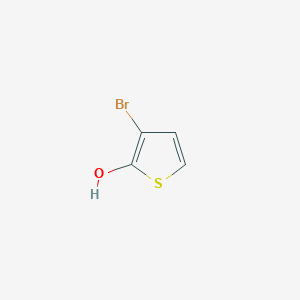
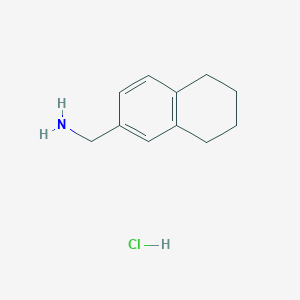
![tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B12825950.png)
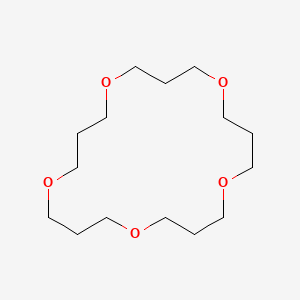
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825967.png)
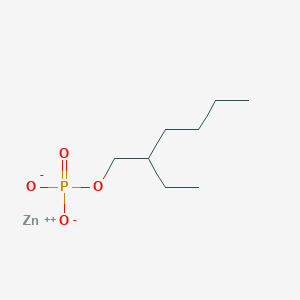
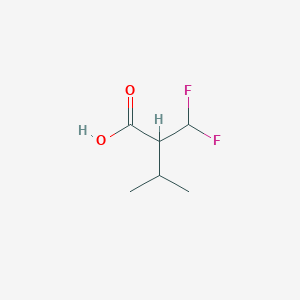
![Ethyl((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B12826000.png)
![[5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl]methanol;(4R,5R)-[5-(4-IODOPHENYL)-2-PHENYL-4,5-DIHYDRO-OXAZOL-4-YL]METHANOL](/img/structure/B12826005.png)
